molecular formula C14H12N4O3S B8030097 (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B8030097
M. Wt: 316.34 g/mol
InChI Key: PSPWSLJRXBXEMQ-QFIPXVFZSA-N
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Description

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfinyl group and the pyridine moiety. Common reagents used in these steps include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and nitro groups may play crucial roles in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antifungal, antiviral, and anticancer properties.

    Sulfinyl compounds: Often used in pharmaceuticals for their stability and reactivity.

    Nitropyridine derivatives: Commonly studied for their biological activities.

Uniqueness

(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWSLJRXBXEMQ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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